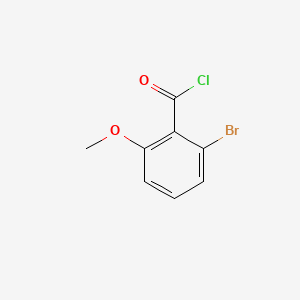

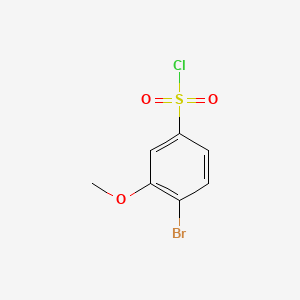

2-溴-6-甲氧基苯甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-6-methoxybenzoyl Chloride is an intermediate used in the synthesis of Fluoren-1-ol, which is a metabolite of the PAH micropollutant Fluorene . It has a molecular formula of C8H6BrClO2 and a molecular weight of 249.488.

Synthesis Analysis

The synthesis of 2-Bromo-6-methoxybenzoyl chloride involves several steps. One method involves the bromination of organic molecules, which has been extensively studied . Another method involves the reaction of p-bromoaniline with phosphorus oxychloride and N, N-dimethylformamide to generate a compound I .Molecular Structure Analysis

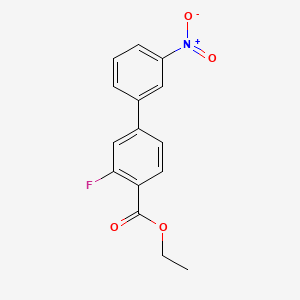

The molecular structure of 2-Bromo-6-methoxybenzoyl chloride consists of a benzene ring with a bromine atom and a methoxy group attached to it . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis

2-Bromo-6-methoxybenzoyl Chloride is used in various chemical reactions. For instance, it is used as an intermediate in the synthesis of Fluoren-1-ol . The exact chemical reactions involving this compound may vary depending on the specific synthesis process.科学研究应用

合成杂环化合物和抗菌剂:2-溴-6-甲氧基苯甲酰氯用于合成嘧啶环化杂环化合物(Majumdar et al., 2001)和新型抗菌剂(Gadaginamath & Patil, 2002)。

功能性聚合物合成:该化合物还用于制备功能性聚合物,如单取代或双取代间苯二酚和间苯三酚(Xi, Basset, & Vogl, 1984)。

溶剂萃取和聚合物膜分离应用:2-溴-6-甲氧基苯甲酰氯在从水溶液中回收贵金属离子方面表现出潜力,证明了它在材料科学和环境应用中的实用性(Bożejewicz等,2021)。

制药中间体合成:它还在制药中间体合成中具有重要意义,如比芬酯(Bao Li-jiao, 2013)。

抗癫痫药物的开发:研究显示其在抗癫痫药物的开发中的应用,表明其在制药化学中的相关性(Hamor & Reavlin, 1967)。

光动力疗法药物的合成:该化合物在合成用于癌症治疗的光动力疗法药物中起着关键作用,突显了它在药物化学和肿瘤学中的重要性(Pişkin,Canpolat和Öztürk,2020)。

二氢呋喃衍生物的制备:2-溴-6-甲氧基苯甲酰氯用于制备用于药物发现的二氢呋喃衍生物(Swamy et al., 2020)。

噁二唑衍生物的抗菌活性:它在噁二唑衍生物的合成和抗菌活性评价中发挥作用(Rehman et al., 2018)。

作用机制

Target of Action

2-Bromo-6-methoxybenzoyl chloride is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes . They work by inhibiting the reabsorption of glucose in the kidneys, which leads to the excretion of glucose in the urine .

Mode of Action

It is known that benzylic halides, such as 2-bromo-6-methoxybenzoyl chloride, typically react via nucleophilic substitution pathways . In the case of 1° benzylic halides, they typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

As a key intermediate in the synthesis of sglt2 inhibitors, it is likely involved in the biochemical pathways related to glucose reabsorption in the kidneys .

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 245 °c and density of 1.679 g/mL at 25 °C , may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

As a key intermediate in the synthesis of sglt2 inhibitors, it is likely that the compound contributes to the overall therapeutic effects of these drugs, which include lowering blood glucose levels in individuals with type 2 diabetes .

Action Environment

It is known that the compound should be stored at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.

属性

IUPAC Name |

2-bromo-6-methoxybenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWHXBAOGDRFDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methoxybenzoyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)

![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)

![Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B572170.png)